5-isopropoxy-5-oxonorvaline
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Overview
Description
5-isopropoxy-5-oxonorvaline: is an organic compound that belongs to the class of amino acids and derivatives. It is a derivative of glutamic acid, where the carboxyl group is esterified with isopropanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropoxy-5-oxonorvaline typically involves the esterification of glutamic acid with isopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: 5-isopropoxy-5-oxonorvaline is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its structure mimics certain natural amino acids, making it a valuable tool in biochemical studies .
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-isopropoxy-5-oxonorvaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Comparison with Similar Compounds
Glutamic Acid: The parent compound of 5-isopropoxy-5-oxonorvaline.
Glutamine: Another derivative of glutamic acid with an amide group instead of an ester group.
Aspartic Acid: A structurally similar amino acid with a shorter carbon chain.
Uniqueness: this compound is unique due to its esterified carboxyl group, which imparts different chemical properties compared to its parent compound, glutamic acid. This modification allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research .
Properties
CAS No. |
16652-44-1 |
---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-amino-5-oxo-5-propan-2-yloxypentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)13-7(10)4-3-6(9)8(11)12/h5-6H,3-4,9H2,1-2H3,(H,11,12) |
InChI Key |
FDVPMGQVGDSDOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CC(C)OC(=O)CCC(C(=O)O)N |
16652-44-1 | |
Synonyms |
2-amino-5-oxo-5-propan-2-yloxy-pentanoic acid |
Origin of Product |
United States |
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